molecular formula C11H9NO2 B13135778 Methyl 4-(1-cyanovinyl)benzoate

Methyl 4-(1-cyanovinyl)benzoate

Cat. No.: B13135778
M. Wt: 187.19 g/mol
InChI Key: LGMJFEPIQWAREU-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyanovinyl)benzoate: is an organic compound with the molecular formula C11H9NO2 It is an ester derivative of benzoic acid, featuring a cyano group attached to a vinyl group, which is further connected to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(1-cyanovinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. This involves the reaction of benzoic acid derivatives with methanol in the presence of an acidic catalyst . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-cyanovinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO) under acidic conditions.

    Reduction: Hydrogen gas (H) with a palladium catalyst.

    Substitution: Nitration using nitric acid (HNO) and sulfuric acid (HSO).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Methyl 4-(1-cyanovinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(1-cyanovinyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to release benzoic acid derivatives. These reactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison: Methyl 4-(1-cyanovinyl)benzoate is unique due to the presence of the cyano group attached to the vinyl group, which is not found in the simpler esters like methyl benzoate or ethyl benzoate.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 4-(1-cyanoethenyl)benzoate

InChI

InChI=1S/C11H9NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1H2,2H3

InChI Key

LGMJFEPIQWAREU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)C#N

Origin of Product

United States

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